molecular formula C8H16O3 B3434084 Ethyl 3-hydroxy-2,2-dimethylbutanoate CAS No. 7505-94-4

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Cat. No.: B3434084
CAS No.: 7505-94-4
M. Wt: 160.21 g/mol
InChI Key: DPZVLAWBYJYWFX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethylbutanoate (C₈H₁₆O₃) is a branched-chain hydroxy ester characterized by a hydroxyl group at the third carbon and two methyl groups at the second carbon of the butanoate backbone. Its molecular weight is 160.21 g/mol, with CAS registry numbers 69737-23-1 and 7505-94-4 . This compound has been identified in natural sources, such as Diplopterys pubipetala leaf extracts, where it constitutes 4.05% of the volatile fraction .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVLAWBYJYWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-94-4
Record name NSC402035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of hydroxyl and methyl groups significantly impacts polarity. For example, this compound has higher polarity than Ethyl 3,3-dimethylbutanoate due to the hydroxyl group .

Functional Groups: The presence of an acetyl group in Ethyl 2-acetyl-3-methylbutanoate introduces ketone functionality, enhancing its reactivity in pharmaceutical synthesis .

Molecular Weight: Ethyl 3-hydroxy-3-methylbutanoate and Ethyl 2-hydroxy-3-methylbutanoate share the same molecular formula (C₇H₁₄O₃) but differ in substituent arrangement, leading to distinct physicochemical behaviors .

Physical and Chemical Properties

Limited data from the evidence suggests:

  • Ethyl 3-hydroxy-3-methylbutanoate has a dynamic viscosity of 3.29 mPa·s and a water solubility (log S) of -0.82, reflecting moderate hydrophilicity .
  • This compound likely has lower volatility compared to non-hydroxylated analogues due to hydrogen bonding .

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-2,2-dimethylbutanoate, and what purification methods are typically employed?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving esterification, reduction, or substitution. For example, analogous compounds (e.g., methyl esters) are synthesized by suspending precursors like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by addition of benzaldehyde and sodium triacetoxyhydroborate under nitrogen . Purification often employs reverse-phase C18 column chromatography (using acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • HPLC and LCMS : To determine retention times and confirm molecular weight .
  • <sup>1</sup>H-NMR : For structural elucidation; e.g., signals for methyl groups (δ ~1.02 ppm) and hydroxyl protons (δ ~3.86–3.89 ppm) in related compounds .
  • Dynamic viscosity and water solubility measurements : To assess physicochemical properties using methods like the Crippen or Joback approaches .

Q. What thermodynamic properties (e.g., evaporation enthalpy, melting point) are critical for storage and handling of this compound?

  • Methodological Answer : Critical properties include:
  • Standard evaporation enthalpy : Reported as 52.3 kJ/mol (NIST) or 53.6 kJ/mol (McGowan method), requiring validation via differential scanning calorimetry (DSC) .
  • Melting point : Dependent on purity; impurities from incomplete purification (e.g., residual solvents) may lower observed values.

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., evaporation enthalpy) for this compound?

  • Methodological Answer : Discrepancies arise from differing computational models (e.g., NIST vs. McGowan). To resolve:

Validate experimental conditions (e.g., controlled humidity, inert atmosphere).

Cross-reference with gas chromatography–mass spectrometry (GC-MS) data for purity checks.

Use quantum mechanical calculations (e.g., DFT) to model molecular interactions .

Q. What strategies are effective for enantioselective synthesis or separation of this compound stereoisomers?

  • Methodological Answer : Enantioselective synthesis can leverage chiral catalysts (e.g., Ru-TsDPEN complexes) optimized for β-hydroxy esters. For separation:
  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions, stabilizing transition states in reactions like esterification or phosphorylation. For example:
  • Phosphonylation : React with dimethoxyphosphoryl chloride under basic conditions (e.g., NaH in DMF) to form phosphorylated derivatives .
  • Mechanistic studies : Use <sup>31</sup>P-NMR to track reaction progress and intermediate formation .

Q. What are the challenges in reconciling computational predictions (e.g., logP) with experimental data for this compound?

  • Methodological Answer : Discrepancies in logP (e.g., Crippen method vs. experimental shake-flask assays) arise from solvent polarity and ionization effects. Mitigation strategies:
  • Ionic liquid-assisted partitioning : To minimize ionization artifacts.
  • QSAR modeling : Incorporate descriptors like topological polar surface area (TPSA) for improved accuracy .

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